5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
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Overview
Description
5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrazole ring, a triazole ring, and a hydrosulfide group, making it a unique and versatile molecule in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting with the preparation of the pyrazole and triazole rings. The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine . The triazole ring can be formed via the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrazole-triazole derivatives .
Scientific Research Applications
5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of these proteins and modulating various biochemical pathways . The presence of the hydrosulfide group allows for the formation of disulfide bonds, which can further influence protein structure and function .
Comparison with Similar Compounds
Similar Compounds
- **5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
- **3(5)-Substituted Pyrazoles
- **Sulfur-Containing Pyrazoles
Uniqueness
Compared to similar compounds, 5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its unique combination of pyrazole and triazole rings, along with the hydrosulfide group. This combination provides distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C14H14BrN5S |
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Molecular Weight |
364.27g/mol |
IUPAC Name |
3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H14BrN5S/c1-9-13(15)10(2)19(18-9)8-12-16-17-14(21)20(12)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,17,21) |
InChI Key |
ZXVNYDTYIBOAFC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=NNC(=S)N2C3=CC=CC=C3)C)Br |
Canonical SMILES |
CC1=C(C(=NN1CC2=NNC(=S)N2C3=CC=CC=C3)C)Br |
Origin of Product |
United States |
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